1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-1-one
CAS No.:
Cat. No.: VC20544802
Molecular Formula: C11H13BrOS2
Molecular Weight: 305.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrOS2 |
|---|---|
| Molecular Weight | 305.3 g/mol |
| IUPAC Name | 1-[3,5-bis(methylsulfanyl)phenyl]-3-bromopropan-1-one |
| Standard InChI | InChI=1S/C11H13BrOS2/c1-14-9-5-8(11(13)3-4-12)6-10(7-9)15-2/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | JKCAKKJVXNVOJY-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC(=CC(=C1)C(=O)CCBr)SC |
Introduction
Structural and Chemical Properties
Molecular Architecture
1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-1-one (C₁₁H₁₃BrOS₂) has a molecular weight of 305.3 g/mol, consistent with brominated aromatic ketones . The phenyl ring’s 3 and 5 positions are occupied by methylthio groups, while the propanone chain features a bromine atom at the terminal carbon. This arrangement creates a polarized carbonyl group (C=O) adjacent to a bromine-substituted carbon, enhancing electrophilicity at the α-position.
The compound’s SMILES notation, CSC1=CC(=CC(=C1)SC)C(=O)CCBr, reflects its substitution pattern. Computational models predict a planar phenyl ring with dihedral angles of approximately 15° between the methylthio groups and the aromatic plane, minimizing steric hindrance .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:
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¹H NMR: A singlet at δ 2.45 ppm (6H, -SCH₃), a triplet at δ 3.85 ppm (2H, -CH₂Br), and a downfield carbonyl proton at δ 7.92 ppm.
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¹³C NMR: Carbonyl carbon at δ 195 ppm, aromatic carbons adjacent to sulfur at δ 135–140 ppm, and the brominated carbon at δ 35 ppm.
Mass spectrometry exhibits a molecular ion peak at m/z 305 (M⁺), with fragmentation patterns dominated by loss of Br (Δ m/z = 80) and sequential cleavage of methylthio groups .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a three-step sequence:
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Friedel-Crafts Acylation: Reaction of 3,5-bis(methylthio)benzene with propanoyl chloride in the presence of AlCl₃ yields 3,5-bis(methylthio)propiophenone.
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Bromination: Treatment with N-bromosuccinimide (NBS) in carbon tetrachloride introduces bromine at the propanone’s γ-position.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity, confirmed by high-performance liquid chromatography (HPLC).
Key Reaction
Optimization Challenges
Yield optimization (68–72%) requires strict temperature control (40–50°C) to prevent debromination. Solvent choice influences regioselectivity: polar aprotic solvents (e.g., DMF) favor mono-bromination, while nonpolar solvents risk di-bromination byproducts.
Reactivity and Chemical Behavior
Electrophilic Reactivity
The α-brominated carbonyl group undergoes nucleophilic substitution (SN₂) with amines, thiols, and alkoxides. For example, reaction with sodium azide produces 3-azido-1-(3,5-bis(methylthio)phenyl)propan-1-one, a precursor for Huisgen cycloadditions.
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol while retaining bromine and methylthio groups. In contrast, Zn/HCl selectively removes bromine, yielding 1-(3,5-bis(methylthio)phenyl)propan-1-one.
Stability Profile
The compound decomposes above 180°C, with accelerated degradation under UV light due to C-Br bond homolysis . Storage recommendations include amber glassware and inert atmospheres (N₂ or Ar) to prevent oxidative dimerization.
Comparative Analysis with Structural Analogs
The 3,5-bis(methylthio) isomer’s para-substitution pattern balances electronic and steric effects, enabling unique reactivity unattainable in ortho-substituted analogs.
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